1-(4-chlorobenzyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one
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Description
1-(4-chlorobenzyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CBM-300831, and it is a pyrazinone derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Pyrrol-3-ones, to which this compound belongs, are a fascinating class of heterocyclic compounds. They exhibit diverse biological activities, including anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial effects. Additionally, pyrrol-3-one derivatives find applications as flame retardants and ligands for metal complex nanocatalysts. However, their broader use is hindered by limited synthetic approaches. In this context, the synthesis of 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one represents an important advancement .
Synthesis
The compound was synthesized for the first time via a base-catalyzed intramolecular cyclization. Specifically, it was obtained in 75% yield by cyclizing 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. The starting aminoacetylenic ketone was prepared through cross-coupling of propargylamines with acyl chlorides using a PdCl2/CuI/Ph3P catalytic system .
Computational Studies
Molecular modeling and computational chemistry can provide insights into its binding interactions, stability, and electronic properties. These studies could guide further experimental investigations.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-17-5-3-2-4-15(17)12-22-18-19(24)23(11-10-21-18)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXJHFACPRBDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one |
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